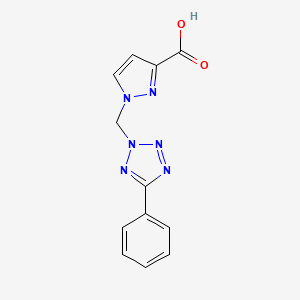![molecular formula C12H11N3O3 B3070740 3-[(1-Methyl-1H-pyrazole-4-carbonyl)-amino]-benzoic acid CAS No. 1005554-86-8](/img/structure/B3070740.png)
3-[(1-Methyl-1H-pyrazole-4-carbonyl)-amino]-benzoic acid
Overview
Description
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid is a chemical compound used commercially as an intermediate to seven fungicides which act by inhibition of succinate dehydrogenase (SDHI) . It consists of a pyrazole ring with difluoromethyl, methyl, and carboxylic acid groups attached in specific positions .
Synthesis Analysis
The first reported synthesis of the pyrazole acid was in 1993, by chemists at Monsanto . The ethyl ester of difluoroacetoacetic acid is treated with triethyl orthoformate in the presence of acetic anhydride . Then it’s treated with methyl hydrazine, which forms mainly the required pyrazole ring . This ester is then hydrolyzed with sodium hydroxide to give the pyrazole acid .Physical And Chemical Properties Analysis
The density of 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid is 1.307 g/cm3, its boiling point is 288.4 ℃, and its vapor pressure is 0.27 Pa at 25 ℃ .Scientific Research Applications
Synthesis and Characterization
- 3-[(1-Methyl-1H-pyrazole-4-carbonyl)-amino]-benzoic acid has been involved in studies for the synthesis and characterization of pyrazole derivatives. These studies include the identification of antitumor, antifungal, and antibacterial pharmacophore sites, demonstrating the compound's potential in medicinal chemistry (Titi et al., 2020).
Hydrogen-Bonded Structures
- Research on similar pyrazole derivatives has revealed their ability to form hydrogen-bonded chains and sheets in crystalline structures. This suggests potential applications in materials science, particularly in the design of molecular structures with specific physical properties (Portilla et al., 2007).
Corrosion Inhibition
- Pyrazole derivatives, including those similar to this compound, have been evaluated as corrosion inhibitors for steel in acidic environments. This highlights their potential utility in industrial applications, particularly in protecting metals from corrosion (Herrag et al., 2007).
Antimicrobial Activity
- Some pyrazole-based drug molecules, similar in structure to the compound , have shown promising antimicrobial activities. This suggests potential applications in developing new antimicrobial agents (Shubhangi et al., 2019).
Molecular Interaction Modeling
- In silico studies on pyrazole-based drug molecules have been conducted, revealing their activities and interaction behaviors when docked against bacterial DNA gyrase. This points towards potential applications in drug design and pharmacology (Shubhangi et al., 2019).
Mechanism of Action
Target of Action
The primary target of 3-[(1-Methyl-1H-pyrazole-4-carbonyl)-amino]-benzoic acid is succinate dehydrogenase (SDH) , also known as complex II in the mitochondrial respiration chain . SDH is a key enzyme in the citric acid cycle and the electron transport chain, playing a crucial role in energy production within cells .
Mode of Action
This compound acts by inhibiting succinate dehydrogenase . The inhibition of SDH disrupts the normal functioning of the mitochondrial respiration chain, leading to a decrease in ATP production and an increase in reactive oxygen species . This disruption can lead to cell death, making this compound effective as a fungicide .
Biochemical Pathways
The inhibition of SDH affects the citric acid cycle and the electron transport chain, two critical biochemical pathways for energy production within cells . The citric acid cycle is responsible for the oxidation of acetyl-CoA to produce NADH and FADH2, which are then used in the electron transport chain to generate ATP . By inhibiting SDH, this compound disrupts these pathways, leading to a decrease in energy production and an increase in reactive oxygen species .
Pharmacokinetics
The compound’s effectiveness as a fungicide suggests that it is likely to be well-absorbed and distributed within the organism, and that it is metabolically stable enough to exert its inhibitory effect on sdh .
Result of Action
The primary result of the action of this compound is the inhibition of SDH, leading to disrupted energy production and increased reactive oxygen species within cells . This can lead to cell death, making this compound effective as a fungicide . In addition, some derivatives of this compound have shown potent antileishmanial and antimalarial activities .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the pH of the environment can affect the compound’s ionization state, which can in turn influence its absorption and distribution within the organism . Additionally, the presence of other compounds can potentially affect the compound’s metabolism and excretion . .
Future Directions
As of 2023, amides of the acid were commercialized in seven SDHI fungicides . The US Geological Survey for 2018 reported that the most heavily used there were fluxapyroxad, at 400,000 pounds (180,000 kg), followed by benzovindiflupyr at 200,000 pounds (91,000 kg) . This suggests that there is a growing demand for this compound in the agricultural industry.
properties
IUPAC Name |
3-[(1-methylpyrazole-4-carbonyl)amino]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O3/c1-15-7-9(6-13-15)11(16)14-10-4-2-3-8(5-10)12(17)18/h2-7H,1H3,(H,14,16)(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMMAJCMYZUXSME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C(=O)NC2=CC=CC(=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



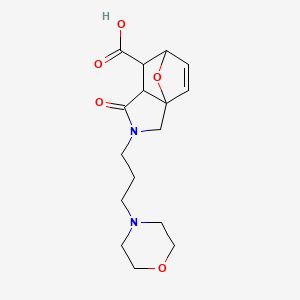
![3-phenyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d]isoxazole-5-carboxylic acid](/img/structure/B3070662.png)
![2-[(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-amino]-ethanol](/img/structure/B3070666.png)
methanone](/img/structure/B3070672.png)

![4-Pyridin-3-yl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B3070683.png)
![3-({1-[4-(Tert-butyl)phenyl]ethyl}sulfinyl)-1,2-propanediol](/img/structure/B3070688.png)

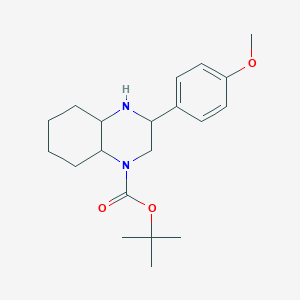
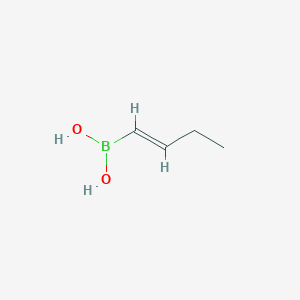
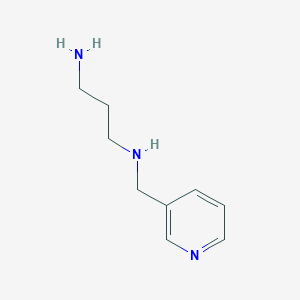
![4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]aniline](/img/structure/B3070745.png)
